2-Methoxybutyl Acetate
Overview
Description
2-Methoxybutyl acetate is an organic compound with the molecular formula C7H14O3. It is a colorless to light yellow liquid with a characteristic odor. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties.
Preparation Methods
2-Methoxybutyl acetate can be synthesized through the esterification of 2-methoxybutanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the desired ester.
In industrial production, the process may involve continuous esterification in a reactor, followed by purification steps such as distillation to obtain high-purity this compound.
Chemical Reactions Analysis
2-Methoxybutyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-methoxybutanol and acetic acid.
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products, such as aldehydes or carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxybutyl acetate has several scientific research applications, including:
Chemistry: It is used as a solvent in organic synthesis and analytical chemistry due to its ability to dissolve a wide range of compounds.
Biology: In biological research, it is used as a solvent for the extraction and purification of biomolecules.
Medicine: It is employed in pharmaceutical formulations as a solvent for active ingredients.
Industry: It is used in the production of coatings, inks, and adhesives due to its excellent solvency properties and low volatility.
Mechanism of Action
The mechanism of action of 2-methoxybutyl acetate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving them, thereby facilitating chemical reactions or processes. The pathways involved depend on the specific application and the nature of the compounds being dissolved.
Comparison with Similar Compounds
2-Methoxybutyl acetate can be compared with other similar compounds such as:
Butyl acetate: Similar in structure but lacks the methoxy group, resulting in different solvency properties.
Ethyl acetate: A smaller ester with different volatility and solvency characteristics.
Propylene glycol monomethyl ether acetate: Another solvent with similar applications but different chemical properties.
The uniqueness of this compound lies in its specific balance of solvency, volatility, and chemical reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-methoxybutyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-7(9-3)5-10-6(2)8/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUWDFWEMWMTHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566680 | |
Record name | 2-Methoxybutyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173168-18-7 | |
Record name | 2-Methoxybutyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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